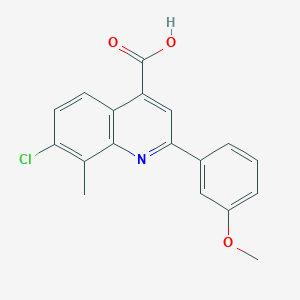

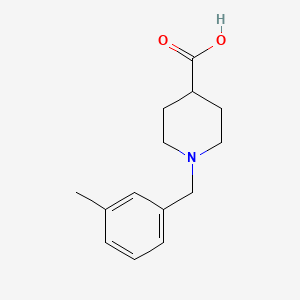

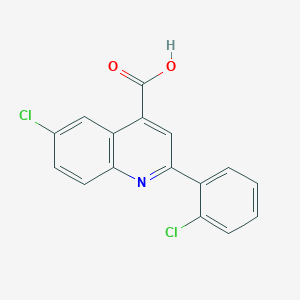

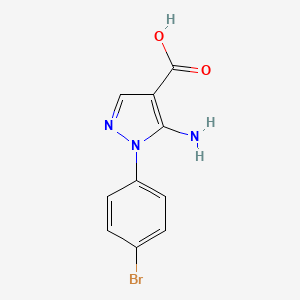

![molecular formula C7H9N3O3S B1274514 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid CAS No. 79888-39-4](/img/structure/B1274514.png)

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

1,3,4-thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole scaffold possesses a wide range of biological activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Chemical Reactions Analysis

1,3,4-thiadiazoles can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Other reactions include N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .

Applications De Recherche Scientifique

Antimicrobial Agents

- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .

- Methods : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .

- Results : The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Dyeing Performance

- Application : N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized and their dyeing performance on nylon fabric has been assessed .

- Methods : The derivatives were synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol .

- Results : The dyeing performance of these derivatives on nylon fabric was assessed, but the specific results or outcomes were not detailed in the source .

Anticancer Agents

- Application : Thiadiazole derivatives have shown efficacy across various cancer models .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The activity of these compounds towards human pancreatic cancer Panc-1 cells, hepatocarcinoma Huh-7 cells, colon cancer HCT-116 cells, and gastric cancer SGC-7901 cells was evaluated .

STAT3 Inhibitors

- Application : Novel N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine derivatives have been discovered, optimized, and evaluated as effective STAT3 inhibitors for cancer treatment .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes were not detailed in the source .

Carbonic Anhydrase Inhibitor

- Application : Acetazolamide, a derivative of thiadiazole, is used as a carbonic anhydrase inhibitor .

- Methods : It increases cerebral blood flow and inhibits water permeability of membranes by interacting with aquaporins .

- Results : The specific results or outcomes were not detailed in the source .

Antibacterial Agents

- Application : Some 2-amino-1,3,4-thiadiazole derivatives have shown potent antibacterial activity .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The best antibacterial activity was exhibited by the p-chlorophenyl and p-nitrophenyl derivatives against Gram-positive microorganisms such as B. subtilis and S. aureus .

Antifungal Agents

- Application : Some 2-amino-1,3,4-thiadiazole derivatives have shown potent antifungal activity .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The best antifungal activity was exhibited by the p-chlorophenyl and p-nitrophenyl derivatives .

Antiviral Agents

- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antiviral agents .

- Methods : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .

- Results : The antiviral activity of the synthesized 1,3,4-thiadiazole derivatives were tested. Four compounds outperformed the other produced compounds in terms of antiviral activity .

Antihypertensive Agents

- Application : Thiadiazole derivatives have shown efficacy in lowering blood pressure .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes were not detailed in the source .

Antidiabetic Agents

- Application : Thiadiazole derivatives have shown efficacy in controlling blood glucose levels .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes were not detailed in the source .

Antidepressant Agents

- Application : Thiadiazole derivatives have shown efficacy in treating depressive disorders .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes were not detailed in the source .

Anti-inflammatory Agents

Orientations Futures

Propriétés

IUPAC Name |

4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-4-9-10-7(14-4)8-5(11)2-3-6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAUBMXFKXGLOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389508 |

Source

|

| Record name | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |

CAS RN |

79888-39-4 |

Source

|

| Record name | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.